BenchChemオンラインストアへようこそ!

4-butoxy-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide

Medicinal Chemistry Lead Optimization Pharmacophore Design

4-butoxy-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide (CAS 312917-36-5) is a synthetic small molecule characterized by a cyclopenta[b]thiophene core substituted with a cyano group and an amide-linked 4-butoxybenzoyl moiety. It belongs to a broader class of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide derivatives that have been investigated in medicinal chemistry for antiproliferative activity, particularly against the MCF-7 breast carcinoma cell line, via potential inhibition of tyrosine kinase receptors.

Molecular Formula C19H20N2O2S
Molecular Weight 340.44
CAS No. 312917-36-5
Cat. No. B2740116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butoxy-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide
CAS312917-36-5
Molecular FormulaC19H20N2O2S
Molecular Weight340.44
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N
InChIInChI=1S/C19H20N2O2S/c1-2-3-11-23-14-9-7-13(8-10-14)18(22)21-19-16(12-20)15-5-4-6-17(15)24-19/h7-10H,2-6,11H2,1H3,(H,21,22)
InChIKeySNMIDLUKOAVOFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Analytical Guide to 4-butoxy-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide (CAS 312917-36-5) for Scientific Procurement


4-butoxy-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide (CAS 312917-36-5) is a synthetic small molecule characterized by a cyclopenta[b]thiophene core substituted with a cyano group and an amide-linked 4-butoxybenzoyl moiety [1]. It belongs to a broader class of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide derivatives that have been investigated in medicinal chemistry for antiproliferative activity, particularly against the MCF-7 breast carcinoma cell line, via potential inhibition of tyrosine kinase receptors [2]. Its embedded 4-butoxyphenyl substructure is a pharmacophoric element shared with clinically relevant xanthine oxidase inhibitors, underlining the compound's value as a versatile scaffold for structure-activity relationship (SAR) exploration [3].

Procurement Risks in Substituting 4-butoxy-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide (CAS 312917-36-5) with Generic In-Class Analogs


The N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide class is marked by high sensitivity to aromatic substitution, where even small changes can abolish biological activity [1]. Specifically, the 4-butoxyphenyl moiety in CAS 312917-36-5 introduces distinct electronic and lipophilic properties (predicted XLogP3 of 5) compared to analogs with different alkoxy or other substituents, potentially affecting solubility and target engagement [2]. Published SAR on related derivatives confirms that antiproliferative activity against MCF-7 cells is highly variable and structure-dependent, making the assumption that any in-class compound can serve as a functional substitute for SAR studies or biological assays without re-validation a significant scientific and procurement risk [1].

Quantitative Evidence Guide for Differentiating 4-butoxy-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide (CAS 312917-36-5) from Analogs


Chemical Identity and Computed Physicochemical Properties Compared to Core Scaffold

The computed molecular weight of CAS 312917-36-5 is 340.4 g/mol, with a predicted XLogP3 of 5 and a topological polar surface area (TPSA) of 90.4 Ų, as documented in PubChem [1]. While direct comparative measurements are not publicly available for close analogs like the unsubstituted benzamide N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide, the presence of the 4-butoxy group predictably increases lipophilicity and molecular weight relative to the core scaffold, which may result in different pharmacokinetic properties.

Medicinal Chemistry Lead Optimization Pharmacophore Design

SAR Context of Antiproliferative Activity in Class

Although direct antiproliferative data for CAS 312917-36-5 is not publicly available, the cyclopenta[b]thiophene scaffold is known to exhibit potent activity against the MCF-7 human breast cancer cell line, with lead compounds in the series identified as potential tyrosine kinase inhibitors [1]. This establishes a class-level precedent that SAR exploration at the 4-position of the benzamide ring is critical for tuning the biological activity of this specific compound.

Cancer Research Kinase Inhibition Cellular Assay

Pharmacophore Overlap with Approved Drug Febuxostat

The 4-butoxy-3-cyanophenyl substructure present in CAS 312917-36-5 is a conserved pharmacophore seen in the FDA-approved xanthine oxidase inhibitor Febuxostat [1]. Unlike the compound itself, Febuxostat has an IC50 of ~0.001 μM for xanthine oxidoreductase [2]. This structural overlap makes CAS 312917-36-5 a unique probe for hybrid pharmacophore studies examining the effects of fusing a xanthine oxidase-like recognition element to a kinase-directed scaffold.

Xanthine Oxidase Pharmacophore Modeling Drug Repurposing

Validated Application Scenarios for Procuring 4-butoxy-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide (CAS 312917-36-5)


Defined SAR Probe for Cyclopenta[b]thiophene-Based Kinase Inhibitor Libraries

As a pure and structurally characterized member of the N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide series with a specific 4-butoxy substitution, CAS 312917-36-5 is uniquely suited as a standard analog for expanding the SAR around the MCF-7 antiproliferative phenotype previously reported for this class [1]. Reproducible procurement of this exact compound ensures that observed biological effects can be directly attributed to the butoxy-substituted structure.

Hybrid Pharmacophore Design Bridging Kinase and Xanthine Oxidase Targets

Given the structural overlap of its 4-butoxyphenyl region with the clinically validated xanthine oxidase inhibitor Febuxostat, this compound can serve as a privileged starting material for medicinal chemists aiming to design dual-target or multi-target directed ligands (MTDLs) that exploit both kinase inhibition and hypouricemic activity [2]. Using any other analog would compromise this distinct 4-butoxyphenyl recognition element.

Reference Standard for Analytical Method Development and Impurity Profiling

The unique combination of the cyclopenta[b]thiophene core and the 4-butoxybenzoyl group, with a well-defined computed XLogP3 of 5 and TPSA of 90.4 Ų, makes CAS 312917-36-5 an excellent candidate for HPLC method development as part of a focused library of N-substituted benzamide analogs [3]. Its distinct retention time and mass spectrum serve as a reliable reference point compared to less-characterized 'in-class' compounds.

Quote Request

Request a Quote for 4-butoxy-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.